molecular formula C12H19NO5 B2990804 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid CAS No. 1251002-05-7

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B2990804
CAS No.: 1251002-05-7
M. Wt: 257.286
InChI Key: LXNKMJQJZJKKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid is a spirocyclic compound featuring a unique 3.4-ring junction system. The 6-oxa (oxygen atom in a 6-membered ring) and 2-aza (nitrogen atom in a 2-membered ring) design imparts conformational rigidity, while the tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine. The carboxylic acid at position 7 enhances hydrophilicity and enables further functionalization, making this compound valuable in peptide synthesis and drug discovery .

Key structural attributes:

  • Spiro[3.4]octane core: Combines a 3-membered nitrogen-containing ring and a 4-membered oxygen-containing ring.
  • Boc protection: Enhances stability during synthetic procedures, removable under acidic conditions.
  • Carboxylic acid: Facilitates coupling reactions or salt formation for improved solubility.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-12(6-13)4-8(9(14)15)17-7-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNKMJQJZJKKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251002-05-7
Record name 2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[34]octane-7-carboxylic acid typically involves the formation of the spirocyclic core through a series of reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers .

Scientific Research Applications

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Notable Properties
6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid Not Provided C₁₂H₁₉NO₅ 257.28 Boc on 6-aza ring; 6-aza/7-carboxylic acid Higher nitrogen content may increase basicity; synthetic protocols established .
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid Not Provided C₁₂H₁₉NO₅ 257.28 5-oxa (oxygen in 5-membered ring) vs. 6-oxa in target Altered ring strain and hydrogen-bonding capacity; potential solubility differences.
6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid 2386127-29-1 C₁₃H₁₉F₂NO₄ 291.29 Difluoro substitution at C2; Boc on 6-aza ring Enhanced metabolic stability and electronegativity; 95% purity .
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid 145105-04-0 C₁₂H₁₉NO₅ 257.28 Stereospecific (S)-configuration at spiro center Chirality impacts receptor binding; discontinued commercial availability .
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid 2219378-78-4 C₂₃H₂₃NO₅ 393.43 Fmoc protection instead of Boc Base-labile protection; suited for solid-phase peptide synthesis .

Key Comparative Insights

Heteroatom Positioning: The 6-oxa vs. 5-oxa variants (e.g., target vs. ) alter ring strain and electronic distribution. Oxygen in the larger ring (6-oxa) may reduce steric hindrance compared to 5-oxa systems. 6-aza vs. 2-aza (e.g., vs.

Stereochemistry (e.g., ) influences biological activity; (S)-isomers may exhibit distinct pharmacokinetic profiles.

Protecting Group Strategies :

  • Boc (acid-labile) vs. Fmoc (base-labile, ) dictates synthetic workflows. Boc is preferred for orthogonal protection in acidic environments, while Fmoc is common in SPPS.

Functional Group Modifications :

  • Replacement of carboxylic acid with acetic acid (e.g., ) reduces acidity (pKa ~4.7 vs. ~2.8 for carboxylic acid), altering solubility and reactivity.

Biological Activity

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 2227205-71-0
  • Molecular Formula: C12H19NO5
  • Molecular Weight: 257.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially leading to altered metabolic pathways. For instance, compounds with similar spirocyclic structures have been shown to exhibit inhibitory effects on proteases and kinases, which are crucial for cell signaling and proliferation.
  • Modulation of Cellular Pathways : The compound may influence several cellular pathways, including apoptosis and cell cycle regulation. Research indicates that spirocyclic compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Therapeutic Applications

Due to its unique structure, this compound has potential applications in various therapeutic areas:

  • Anticancer Agents : Given its ability to inhibit cellular proliferation and induce apoptosis, this compound could be explored as a candidate for anticancer drug development.
  • Neuroprotective Effects : Some derivatives of spiro compounds have demonstrated neuroprotective properties, indicating that this compound might also be investigated for neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Cancer Cell Lines : A study focused on a structurally similar spiro compound showed significant cytotoxic effects against PC-3 prostate cancer cells, with IC50 values indicating effective inhibition of cell growth (Vidali et al., 2013). This suggests that the target compound may exhibit similar anticancer properties.
  • Neuroprotective Study : Research on another spirocyclic derivative indicated neuroprotective effects in models of oxidative stress (Savage et al., 1996). The mechanism involved the modulation of reactive oxygen species (ROS), which could be a pathway for further investigation for the target compound.

Data Table

PropertyValue
IUPAC NameThis compound
CAS Number2227205-71-0
Molecular FormulaC12H19NO5
Molecular Weight257.29 g/mol
Purity97%
Potential ApplicationsAnticancer, Neuroprotective

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid?

The synthesis typically involves multi-step routes starting with spirocyclic precursors. A common approach includes:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the amine moiety during subsequent reactions .
  • Cyclization : Formation of the spirocyclic core via intramolecular etherification or nucleophilic substitution under mild acidic or basic conditions .
  • Carboxylic Acid Activation : Post-cyclization oxidation or hydrolysis to generate the carboxylic acid functionality . Key purification steps involve reversed-phase HPLC or silica gel chromatography, with yields ranging from 40–60% depending on cyclization efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ = 170.82 ppm for the carbonyl group in DMSO-d6) to verify the spirocyclic framework and Boc group placement .
  • LCMS/HREIMS : Molecular ion peaks (e.g., [M − Cl]⁺ at m/z 156.2) and exact mass analysis to confirm molecular formula .
  • Elemental Analysis : Matching calculated and observed C/H/N ratios (e.g., C: 50.14%, H: 7.36%, N: 7.31%) .

Advanced Research Questions

Q. How does the spirocyclic architecture influence reactivity in peptide coupling or derivatization?

The rigid spirocyclic system imposes steric constraints, which can:

  • Limit Accessibility : The carboxylic acid group’s spatial orientation may hinder standard coupling reagents (e.g., EDC/HOBt), necessitating optimized conditions (e.g., DMTMM as an activator) .
  • Enhance Stereoselectivity : Conformational rigidity can favor specific diastereomers during derivatization, as observed in analogous spirocyclic proline derivatives . Computational modeling (DFT or MD simulations) is recommended to predict reactive sites .

Q. How can contradictions in synthetic yields or by-product profiles be resolved?

Discrepancies often arise from:

  • Cyclization Efficiency : Competing pathways (e.g., ring-opening vs. spirocycle formation) depend on solvent polarity and temperature. Monitoring via TLC or in-situ IR spectroscopy can identify optimal conditions .
  • By-Product Mitigation : Unwanted Boc deprotection or oxidation side products (e.g., lactam formation) require rigorous pH control and inert atmospheres during synthesis . Comparative studies using DOE (Design of Experiments) frameworks are advised to optimize reaction parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.